2-{[5-(PHENOXYMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(THIOPHEN-2-YL)ETHAN-1-ONE
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Overview
Description
2-{[5-(PHENOXYMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(THIOPHEN-2-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(PHENOXYMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(THIOPHEN-2-YL)ETHAN-1-ONE typically involves the S-alkylation of 4-(phenoxymethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-(2-thienyl)ethanone in an alkaline medium . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The synthesized compound is then purified and characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to obtain the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(PHENOXYMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(THIOPHEN-2-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxymethyl and thienyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[5-(PHENOXYMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(THIOPHEN-2-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Mechanism of Action
The mechanism of action of 2-{[5-(PHENOXYMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(THIOPHEN-2-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- 2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one
- 2-{[4-(4-TERT-BUTYLPHENYL)-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(3-NITROPHENYL)ETHANONE
Uniqueness
What sets 2-{[5-(PHENOXYMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(THIOPHEN-2-YL)ETHAN-1-ONE apart from similar compounds is its unique combination of the triazole and thienyl moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H17N3O2S2 |
---|---|
Molecular Weight |
407.5g/mol |
IUPAC Name |
2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C21H17N3O2S2/c25-18(19-12-7-13-27-19)15-28-21-23-22-20(14-26-17-10-5-2-6-11-17)24(21)16-8-3-1-4-9-16/h1-13H,14-15H2 |
InChI Key |
ZXCYXXLVYHXFFB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=CS3)COC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=CS3)COC4=CC=CC=C4 |
Origin of Product |
United States |
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